Sotrastaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunosuppression

Sotrastaurin's primary research focus has been on its immunosuppressive properties. It acts as a protein kinase C (PKC) inhibitor. PKC enzymes play a role in the activation and proliferation of T cells, which are critical components of the immune system responsible for transplant rejection. By inhibiting PKC, Sotrastaurin may help suppress the immune response and prevent rejection after organ transplantation [].

Studies in animal models, such as rats, have shown that Sotrastaurin, when co-administered with other immunosuppressive drugs like tacrolimus, can prolong the survival of transplanted organs [].

Sotrastaurin, also known as AEB071, is a synthetic compound classified as a protein kinase C inhibitor. It has a molecular formula of and an average molecular weight of approximately 438.48 g/mol . This compound selectively inhibits various isoforms of protein kinase C, particularly the alpha, beta, and theta isoforms, which play significant roles in T-cell activation and immune response modulation . Sotrastaurin is primarily investigated for its potential therapeutic applications in various hematological malignancies and autoimmune diseases.

Sotrastaurin acts as a pan-PKC inhibitor, targeting multiple PKC isoforms with varying potencies. It primarily inhibits PKCθ with a Ki of 0.22 nM, but also affects PKCα, βI, δ, ε, and η to varying degrees [, ]. PKCs are involved in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting PKCs, Sotrastaurin disrupts these pathways, leading to its observed effects.

One key mechanism of action involves T cell activation. Sotrastaurin disrupts the NF-κB signaling pathway downstream of PKC, thereby preventing the production of inflammatory cytokines by activated T cells []. This immunosuppressive effect makes it a potential candidate for treating autoimmune diseases and preventing organ transplant rejection [, ].

Studies also suggest that Sotrastaurin may have anti-cancer properties. It can downregulate APOBEC3B, a protein involved in DNA mutagenesis, potentially hindering tumor growth []. Further research is needed to elucidate the specific mechanisms underlying these anti-cancer effects.

Sotrastaurin exerts its pharmacological effects by binding to and inhibiting protein kinase C. This inhibition disrupts the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . The compound's mechanism involves direct phosphorylation of specific serine residues on the CARD11 protein, which is crucial for the assembly of signaling complexes that activate NF-κB. This action results in reduced transcription of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma, thereby modulating immune responses .

Sotrastaurin has demonstrated significant biological activity in various studies. It is particularly noted for its ability to inhibit T-cell proliferation in response to allogeneic stimulation, with a reported median inhibitory concentration (IC50) of approximately 90 nM . The compound has been shown to preserve the function of regulatory T-cells while inhibiting effector T-cell responses, indicating a potential for selective immunosuppression . Additionally, sotrastaurin's effects on cytokine production highlight its role in managing conditions characterized by excessive immune activation.

Sotrastaurin is primarily being explored for its applications in treating various malignancies and autoimmune disorders. Clinical trials have investigated its efficacy in conditions such as uveal melanoma, Richter syndrome, prolymphocytic leukemia, and recurrent mantle cell lymphoma . Its ability to modulate immune responses makes it a candidate for therapies aimed at preventing transplant rejection and treating autoimmune diseases by selectively inhibiting T-cell activation.

Studies on sotrastaurin's interactions with other drugs have revealed important insights into its pharmacokinetics and potential side effects. For instance, when combined with other immunosuppressive agents like rituximab, careful monitoring is required due to the risk of enhanced immunosuppression and associated infusion reactions . Furthermore, research indicates that sotrastaurin does not significantly affect the pharmacokinetics of other drugs metabolized by cytochrome P450 enzymes, suggesting a favorable interaction profile for combination therapies .

Sotrastaurin shares similarities with several other protein kinase C inhibitors but possesses unique characteristics that distinguish it from them. Below is a comparison with some notable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Rottlerin | Inhibits protein kinase C theta | Primarily affects PKC theta; less selective than sotrastaurin |

| Enzastaurin | Inhibits protein kinase C beta | Focused on cancer treatment; broader PKC inhibition |

| Staurosporine | Broad-spectrum protein kinase inhibitor | Non-selective; used mainly in research settings |

Sotrastaurin's selectivity for specific isoforms of protein kinase C makes it particularly valuable in therapeutic contexts where modulation of immune responses is critical without broadly suppressing all T-cell functions .

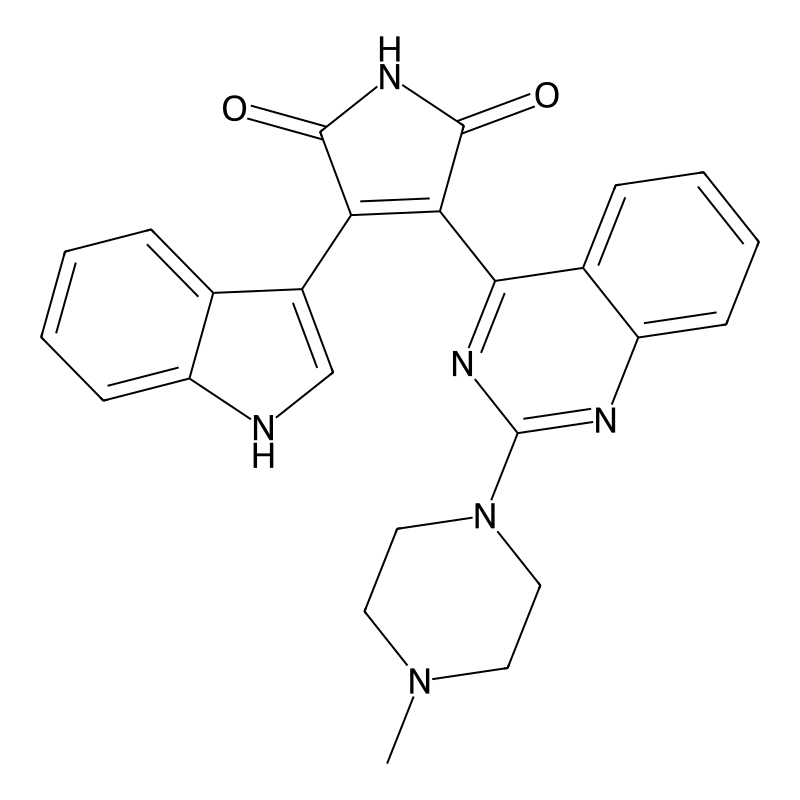

Sotrastaurin, chemically designated as 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione, is a maleimide-based compound with a complex heterocyclic framework. Its molecular formula, C₂₅H₂₂N₆O₂, reflects a core structure comprising three interconnected aromatic systems: a pyrrole-2,5-dione (maleimide) ring substituted at positions 3 and 4 with indole and quinazoline moieties, respectively. The quinazoline group further bears a 2-(4-methylpiperazin-1-yl) substituent at its 2-position.

Key structural features include:

- Maleimide Core: A planar, electron-deficient pyrrole-2,5-dione ring, critical for binding to ATP-binding pockets of protein kinases.

- Indole Substituent: A bulky aromatic group at position 3 of the maleimide, enhancing hydrophobic interactions in target enzymes.

- Quinazoline-Piperazine System: A 4-quinazolinyl group linked to a 4-methylpiperazine moiety, which optimizes solubility and receptor selectivity.

The IUPAC nomenclature emphasizes the maleimide backbone as the parent structure, with substituents numbered according to priority rules. The compound’s SMILES notation, CN1CCN(CC1)C1=NC2=CC=CC=C2C(=N1)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C45, highlights connectivity between the piperazine, quinazoline, and maleimide groups.

| Structural Component | Functional Role | Position |

|---|---|---|

| Pyrrole-2,5-dione (maleimide) | ATP-binding pocket anchoring | Core |

| Indole (3-position) | Hydrophobic interactions in kinase pockets | C3 of maleimide |

| Quinazoline (4-position) | Stabilizing hydrogen bonds with kinase residues | C4 of maleimide |

| 4-Methylpiperazine | Solubility modulation, receptor selectivity | C2 of quinazoline |

Crystallographic Characterization and 3D Conformational Analysis

The X-ray crystal structure of sotrastaurin bound to protein kinase C alpha (PKCα) (PDB: 3IW4; resolution: 2.80 Å) provides critical insights into its binding mode. The maleimide ring adopts a planar conformation, fitting snugly into the ATP-binding pocket of PKCα. Key interactions include:

- Hydrogen Bonds:

- The maleimide carbonyl oxygen (C=O) forms a hydrogen bond with the backbone amide of Val213 (distance: ~2.8 Å).

- The indole NH group engages in a hydrogen bond with Gly193 (distance: ~3.1 Å).

- Hydrophobic Interactions:

The 3D conformation reveals a L-shaped arrangement of the indole and quinazoline substituents, which positions the maleimide core for optimal kinase inhibition. This spatial organization is critical for selectivity, as deviations in substituent orientation reduce binding affinity.

Synthetic Pathways and Key Intermediate Compounds

Sotrastaurin is synthesized via a modular route involving multiple cross-coupling and functional group transformations. A simplified pathway is outlined below:

Core Maleimide Preparation:

Critical Intermediates:

- Aryl Iodide Intermediate: Generated via electrophilic substitution of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide, serving as a precursor for cross-coupling reactions.

- Nitro-to-Amino Reduction: Catalytic hydrogenation of nitro groups to amines enables subsequent sulfonamide or acyl chloride reactions.

| Reaction Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 100°C | 3-(1H-indol-3-yl)-4-chloroquinazoline |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 2-(4-Methylpiperazin-1-yl)quinazoline |

| Nitro-to-Amino Reduction | H₂, Pd/C, EtOH, RT | Aminopyrrole-quinazoline derivative |

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have defined the structural determinants of sotrastaurin’s potency and selectivity:

Maleimide Core:

Indole Substituent:

Quinazoline-Piperazine System:

| Modification | Effect on PKCθ Ki (nM) | Selectivity Impact |

|---|---|---|

| 4-Methylpiperazine → Piperazine | 0.22 → >10 | Loss of PKCθ selectivity |

| Indole → Phenyl | 0.22 → 2.3 | Reduced hydrophobic interaction |

| Maleimide → Succinimide | >100 → >100 (no activity) | ATP-binding pocket misfit |

Absorption, Distribution, and Protein Binding Dynamics

Sotrastaurin demonstrates consistent oral bioavailability across diverse patient populations following oral administration [1] [2]. The compound reaches peak blood concentrations within 0.5 to 3 hours after oral dosing, with a median time to maximum concentration of 2 to 2.5 hours in healthy subjects [3] [4]. Following single-dose administration of 100 milligrams in healthy subjects, peak concentrations average 285 ± 128 nanograms per milliliter [5]. At steady-state dosing of 200 milligrams twice daily in renal transplant recipients, peak concentrations reach approximately 1.8 micrograms per milliliter [6].

The area under the concentration-time curve demonstrates dose-proportional increases up to 750 milligrams, with a single 100-milligram dose producing an area under the curve of 1666 ± 808 nanogram-hours per milliliter in healthy subjects [5]. At therapeutic dosing regimens of 200 milligrams twice daily, steady-state area under the curve values reach 12.9 microgram-hours per milliliter [6]. Intersubject variability in exposure is moderate, with a coefficient of variation of 27% for area under the curve measurements, and this variability is not significantly influenced by age, weight, sex, or creatinine clearance within the studied ranges [7].

Sotrastaurin exhibits extensive protein binding exceeding 98%, with alpha-1-acid glycoprotein serving as the primary binding protein [1] [2]. This acute-phase protein demonstrates significant clinical variability, particularly in post-transplantation patients where concentrations can be substantially elevated [1]. In healthy subjects, alpha-1-acid glycoprotein levels average 0.87 ± 0.16 grams per liter, resulting in a free drug fraction of 1.4 ± 0.4% [1]. However, in liver transplant recipients, alpha-1-acid glycoprotein concentrations increase to 1.07 ± 0.28 grams per liter between days 1-3 post-transplantation and further rise to 1.25 ± 0.37 grams per liter by days 5-8 [1].

This elevation in binding protein concentration directly impacts drug disposition, as demonstrated by the significant negative correlation between alpha-1-acid glycoprotein levels and free sotrastaurin fraction in whole blood [1]. Liver transplant patients exhibit approximately 60% lower free drug exposure compared to healthy subjects, with free area under the curve values of 0.27 ± 0.13 nanogram-hours per milliliter versus 0.62 ± 0.15 nanogram-hours per milliliter, respectively [1]. This relationship underscores the importance of considering disease state-related changes in protein binding when evaluating sotrastaurin pharmacokinetics in clinical populations.

Metabolic Pathways: CYP3A4-Mediated Biotransformation

Sotrastaurin undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 enzyme system [3] [5] [8]. In vitro studies using human liver microsomes and recombinant cytochrome P450 isozymes have definitively established CYP3A4 as the predominant metabolic pathway [5]. This extensive metabolism results in minimal excretion of unchanged drug, with renal elimination of parent compound accounting for less than 2% of the administered dose [3] [9].

The biotransformation process generates multiple metabolites, with N-desmethyl-sotrastaurin representing the sole pharmacologically active metabolite [3] [5]. This desmethylated derivative demonstrates similar potency to the parent compound in mixed lymphocyte reaction assays, indicating retention of protein kinase C inhibitory activity [5]. However, despite its pharmacological activity, N-desmethyl-sotrastaurin exposure remains consistently low, representing less than 5% of parent compound exposure under normal physiological conditions [3] [4].

The critical role of CYP3A4 in sotrastaurin metabolism becomes evident when examining the effects of strong enzyme inhibition. Co-administration with ketoconazole, a potent CYP3A4 inhibitor, produces a 4.6-fold increase in sotrastaurin area under the curve, with concentrations rising from 1666 ± 808 to 7378 ± 3011 nanogram-hours per milliliter [5]. Concurrently, the active metabolite N-desmethyl-sotrastaurin experiences a 6.8-fold increase in exposure [5]. The elimination half-life is also significantly prolonged from 5.9 ± 1.7 hours to 10.6 ± 2.5 hours in the presence of ketoconazole [5].

The metabolic ratio, calculated as the metabolite to parent area under the curve ratio corrected for molecular weight, increases only modestly by 35% during CYP3A4 inhibition [5]. This finding suggests that while both parent compound and metabolite accumulate during enzyme inhibition, the overall proportion of systemic exposure between parent and N-desmethyl metabolite remains relatively unchanged. The delayed appearance of metabolite in blood during CYP3A4 inhibition may reflect acute effects on metabolite formation, followed by subsequent accumulation due to reduced biliary clearance or inhibition of further metabolite biotransformation steps [5].

Elimination Half-Life and Excretion Patterns

Sotrastaurin demonstrates a relatively short elimination half-life averaging 6 hours under normal physiological conditions [3] [6] [4]. More precise measurements in controlled studies reveal a half-life of 5.9 ± 1.7 hours following single-dose administration in healthy subjects [5]. This short half-life necessitates multiple daily dosing to maintain therapeutic concentrations, with twice-daily regimens being standard in clinical trials [3] [7].

The elimination half-life is significantly influenced by CYP3A4 inhibition, nearly doubling to 10.6 ± 2.5 hours when co-administered with ketoconazole [5]. This prolongation reflects the reduced metabolic clearance when the primary elimination pathway is compromised, highlighting the dominant role of hepatic metabolism in sotrastaurin disposition.

Excretion patterns reveal minimal elimination of unchanged drug through conventional routes. Renal excretion accounts for less than 2% of the administered dose, indicating negligible contribution of kidney function to overall drug clearance [3]. Biliary excretion is similarly limited, with only 1% of the dose recovered in drained bile from liver transplant patients [1] [9]. This minimal biliary elimination is consistent with extensive hepatic metabolism, leaving little unchanged drug available for excretion.

The predominance of metabolic elimination over excretory pathways is further supported by the observation that sotrastaurin clearance is not significantly affected by renal impairment within the studied ranges [7]. Age, weight, and sex also demonstrate minimal impact on clearance parameters, suggesting that hepatic metabolic capacity rather than physiological variables primarily determines elimination rate [7].

Steady-state pharmacokinetics studies demonstrate that predose concentrations average approximately 600 nanograms per milliliter at 200-milligram twice-daily dosing and 900 nanograms per milliliter at 300-milligram twice-daily dosing [3] [10]. These steady-state levels are achieved through multiple dosing, with the short elimination half-life requiring consistent administration to maintain therapeutic concentrations.

Drug-Drug Interaction Profiles with Calcineurin Inhibitors

Sotrastaurin exhibits clinically significant pharmacokinetic interactions with calcineurin inhibitors commonly used in transplantation medicine. The interaction profile varies substantially depending on the specific calcineurin inhibitor and demonstrates bidirectional effects on drug exposure.

Tacrolimus Interactions

The interaction between sotrastaurin and tacrolimus represents a particularly important clinical consideration. While tacrolimus administration does not alter sotrastaurin pharmacokinetics, sotrastaurin produces a significant 2.0-fold increase in tacrolimus area under the curve with a 90% confidence interval of 1.8 to 2.1 [11]. This interaction necessitates careful monitoring of tacrolimus concentrations and potential dose reductions of up to 47% when combined with sotrastaurin [7] [11].

The mechanism underlying this interaction involves sotrastaurin's inhibition of tacrolimus metabolism, likely through CYP3A4 enzyme competition or inhibition [11]. Despite this pharmacokinetic interaction, biomarker studies demonstrate complementary immunosuppressive effects, with lymphocyte proliferation induced via calcium-dependent pathways being decreased by 82% ± 9% with sotrastaurin alone, 76% ± 11% with tacrolimus alone, and 96% ± 2% for the combination [11].

Cyclosporine Interactions

Cyclosporine demonstrates dose-dependent effects on sotrastaurin pharmacokinetics without reciprocal effects on cyclosporine exposure [12]. Low-dose cyclosporine (100 milligrams) increases sotrastaurin area under the curve by 1.2-fold with a 90% confidence interval of 1.1 to 1.4, while high-dose cyclosporine (400 milligrams) produces a more substantial 1.8-fold increase with a confidence interval of 1.6 to 2.1 [12].

The mechanism involves cyclosporine's inhibition of CYP3A4, the primary metabolic pathway for sotrastaurin [12]. Importantly, sotrastaurin does not alter cyclosporine pharmacokinetics, indicating a unidirectional interaction [12]. The combination demonstrates enhanced immunosuppressive activity, with high-dose cyclosporine significantly increasing the inhibition of cytokine production by 31%, interleukin-2 messenger RNA levels by 13%, and thymidine uptake by 37% compared to sotrastaurin alone [12].

Everolimus Interactions

The interaction between sotrastaurin and everolimus involves mutual effects on drug exposure through shared CYP3A4 metabolism. Sotrastaurin increases everolimus area under the curve by 1.2-fold [3] [4]. This interaction pattern reflects competitive inhibition at the CYP3A4 enzyme level, where both compounds serve as substrates for the same metabolic pathway.

CYP3A4 Inhibitor Interactions

Strong CYP3A4 inhibitors produce the most pronounced interactions with sotrastaurin. Ketoconazole, serving as a prototypical strong inhibitor, increases sotrastaurin area under the curve by 4.6-fold with a 90% confidence interval of 4.1 to 5.2 [5] [13]. This magnitude of interaction necessitates significant dose reductions or avoidance of the combination entirely [13].

The clinical management of these interactions requires careful consideration of the magnitude of effect and therapeutic monitoring capabilities. For strong CYP3A4 inhibitors like ketoconazole, compensatory dose reductions are warranted to prevent excessive sotrastaurin exposure [13]. For calcineurin inhibitor combinations, dose adjustments of the co-administered drug may be necessary, with tacrolimus requiring particular attention due to the substantial increase in its exposure [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

AGC group

PRKCE [HSA:5581] [KO:K18050]

Other CAS

Wikipedia

Dates

2: Yamashita K, Todo S. Sotrastaurin, a new selective protein kinase C inhibitor, on the way. Transplantation. 2012 Jan 27;93(2):146-7. PubMed PMID: 22129763.

3: Merani S, McCall M, Pawlick RL, Edgar RL, Davis J, Toso C, Emamaullee JA, Kin T, Shapiro AM. AEB071 (sotrastaurin) does not exhibit toxic effects on human islets in vitro, nor after transplantation into immunodeficient mice. Islets. 2011 Nov-Dec;3(6):338-43. Epub 2011 Nov 1. PubMed PMID: 21934354.

4: von Hahn T, Schulze A, Chicano Wust I, Heidrich B, Becker T, Steinmann E, Helfritz FA, Rohrmann K, Urban S, Manns MP, Pietschmann T, Ciesek S. The novel immunosuppressive protein kinase C inhibitor sotrastaurin has no pro-viral effects on the replication cycle of hepatitis B or C virus. PLoS One. 2011;6(9):e24142. Epub 2011 Sep 1. PubMed PMID: 21909416; PubMed Central PMCID: PMC3164709.

5: Kamo N, Shen XD, Ke B, Busuttil RW, Kupiec-Weglinski JW. Sotrastaurin, a protein kinase C inhibitor, ameliorates ischemia and reperfusion injury in rat orthotopic liver transplantation. Am J Transplant. 2011 Nov;11(11):2499-507. doi: 10.1111/j.1600-6143.2011.03700.x. Epub 2011 Aug 30. PubMed PMID: 21883905.

6: Fang YH, Joo DJ, Lim BJ, Huh KH, Kim MS, Suh H, Kim YS. The effects of AEB071 (sotrastaurin) with tacrolimus on rat heterotopic cardiac allograft rejection and survival. J Surg Res. 2011 Nov;171(1):e133-7. Epub 2011 Jul 21. PubMed PMID: 21816421.

7: Wagner J, von Matt P, Faller B, Cooke NG, Albert R, Sedrani R, Wiegand H, Jean C, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Structure-activity relationship and pharmacokinetic studies of sotrastaurin (AEB071), a promising novel medicine for prevention of graft rejection and treatment of psoriasis. J Med Chem. 2011 Sep 8;54(17):6028-39. Epub 2011 Aug 8. PubMed PMID: 21797275.

8: Getts DR, Shankar S, Chastain EM, Martin A, Getts MT, Wood K, Miller SD. Current landscape for T-cell targeting in autoimmunity and transplantation. Immunotherapy. 2011 Jul;3(7):853-70. Review. PubMed PMID: 21751954.

9: Hoogduijn MJ, Roemeling-van Rhijn M, Korevaar SS, Engela AU, Weimar W, Baan CC. Immunological aspects of allogeneic and autologous mesenchymal stem cell therapies. Hum Gene Ther. 2011 Dec;22(12):1587-91. Epub 2011 Aug 10. PubMed PMID: 21732766.

10: Silva HT Jr, Felipe CR, Abbud-Filho M, Garcia V, Medina-Pestana JO. The emerging role of Brazil in clinical trial conduct for transplantation. Am J Transplant. 2011 Jul;11(7):1368-75. doi: 10.1111/j.1600-6143.2011.03564.x. Epub 2011 Jun 10. Review. PubMed PMID: 21668630.

11: Meier-Kriesche HU, Kaplan B. The search for CNI-free immunosuppression: no free lunch. Am J Transplant. 2011 Jul;11(7):1355-6. doi: 10.1111/j.1600-6143.2011.03541.x. Epub 2011 May 12. PubMed PMID: 21564526.

12: Friman S, Arns W, Nashan B, Vincenti F, Banas B, Budde K, Cibrik D, Chan L, Klempnauer J, Mulgaonkar S, Nicholson M, Wahlberg J, Wissing KM, Abrams K, Witte S, Woodle ES. Sotrastaurin, a novel small molecule inhibiting protein-kinase C: randomized phase II study in renal transplant recipients. Am J Transplant. 2011 Jul;11(7):1444-55. doi: 10.1111/j.1600-6143.2011.03538.x. Epub 2011 May 12. PubMed PMID: 21564523.

13: Kahan BD. Frontiers in immunosuppression. Transplant Proc. 2011 Apr;43(3):822-5. PubMed PMID: 21486607.

14: Naylor TL, Tang H, Ratsch BA, Enns A, Loo A, Chen L, Lenz P, Waters NJ, Schuler W, Dörken B, Yao YM, Warmuth M, Lenz G, Stegmeier F. Protein kinase C inhibitor sotrastaurin selectively inhibits the growth of CD79 mutant diffuse large B-cell lymphomas. Cancer Res. 2011 Apr 1;71(7):2643-53. Epub 2011 Feb 15. PubMed PMID: 21324920.

15: Kovarik JM, Steiger JU, Grinyo JM, Rostaing L, Arns W, Dantal J, Proot P, Budde K; Sotrastaurin Renal Transplant Study Group. Pharmacokinetics of sotrastaurin combined with tacrolimus or mycophenolic acid in de novo kidney transplant recipients. Transplantation. 2011 Feb 15;91(3):317-22. PubMed PMID: 21157403.

16: Matz M, Naik M, Mashreghi MF, Glander P, Neumayer HH, Budde K. Evaluation of the novel protein kinase C inhibitor sotrastaurin as immunosuppressive therapy after renal transplantation. Expert Opin Drug Metab Toxicol. 2011 Jan;7(1):103-13. Epub 2010 Dec 8. Review. PubMed PMID: 21142580.

17: Kovarik JM, Neuhaus P, Cillo U, Weber M, Stitah S, Gatlik E, Meiser K, Slade A. Sotrastaurin single-dose pharmacokinetics in de novo liver transplant recipients. Transpl Int. 2011 Mar;24(3):276-83. doi: 10.1111/j.1432-2277.2010.01196.x. Epub 2010 Dec 7. PubMed PMID: 21134243.

18: Kovarik JM, Slade A. Overview of sotrastaurin clinical pharmacokinetics. Ther Drug Monit. 2010 Oct;32(5):540-3. Review. PubMed PMID: 20683390.

19: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and cyclosporine drug interaction study in healthy subjects. Biopharm Drug Dispos. 2010 Jul;31(5-6):331-9. PubMed PMID: 20578209.

20: Fang YH, Joo DJ, Lim BJ, Kim JY, Kim MS, Jeong HJ, Kim YS. AEB-071 versus tacrolimus monotherapy to prevent acute cardiac allograft rejection in the rat: a preliminary report. Transplant Proc. 2010 Apr;42(3):976-9. PubMed PMID: 20430219.

21: Cooper JE, Wiseman AC. Novel immunosuppressive agents in kidney transplantation. Clin Nephrol. 2010 May;73(5):333-43. Review. PubMed PMID: 20420793.

22: Kovarik JM, Stitah S, Slade A, Vitaliti A, Straube F, Grenet O, Winter S, Sfikas N, Seiberling M. Sotrastaurin and tacrolimus coadministration: effects on pharmacokinetics and biomarker responses. J Clin Pharmacol. 2010 Nov;50(11):1260-6. Epub 2010 Apr 12. PubMed PMID: 20386017.

23: Kovarik JM, Bartlett M, Rordorf C, Antunes MC, Winter S, Marbach P, van Marle S. Sotrastaurin and everolimus pharmacokinetics after single-dose coadministration. Int J Clin Pharmacol Ther. 2010 Feb;48(2):103-8. PubMed PMID: 20137762.

24: Mariat C. [The new drugs in development for kidney transplantation]. Nephrol Ther. 2009 Dec;5 Suppl 6:S400-4. French. PubMed PMID: 20129453.

25: Budde K, Sommerer C, Becker T, Asderakis A, Pietruck F, Grinyo JM, Rigotti P, Dantal J, Ng J, Barten MJ, Weber M. Sotrastaurin, a novel small molecule inhibiting protein kinase C: first clinical results in renal-transplant recipients. Am J Transplant. 2010 Mar;10(3):571-81. Epub 2010 Jan 29. PubMed PMID: 20121745.

26: Matz M, Weber U, Mashreghi MF, Lorkowski C, Ladhoff J, Kramer S, Neumayer HH, Budde K. Effects of the new immunosuppressive agent AEB071 on human immune cells. Nephrol Dial Transplant. 2010 Jul;25(7):2159-67. Epub 2010 Jan 25. PubMed PMID: 20100729.

27: Weckbecker G, Pally C, Beerli C, Burkhart C, Wieczorek G, Metzler B, Morris RE, Wagner J, Bruns C. Effects of the novel protein kinase C inhibitor AEB071 (Sotrastaurin) on rat cardiac allograft survival using single agent treatment or combination therapy with cyclosporine, everolimus or FTY720. Transpl Int. 2010 May 1;23(5):543-52. Epub 2009 Dec 9. PubMed PMID: 20003043.

28: Sommerer C, Zeier M. AEB071--a promising immunosuppressive agent. Clin Transplant. 2009 Dec;23 Suppl 21:15-8. Review. PubMed PMID: 19930311.

29: Verkaar F, Blankesteijn WM, Smits JF, Zaman GJ. beta-Galactosidase enzyme fragment complementation for the measurement of Wnt/beta-catenin signaling. FASEB J. 2010 Apr;24(4):1205-17. Epub 2009 Nov 25. PubMed PMID: 19940259.

30: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

31: Manicassamy S. Sotrastaurin, a protein kinase C inhibitor for the prevention of transplant rejection and treatment of psoriasis. Curr Opin Investig Drugs. 2009 Nov;10(11):1225-35. Review. PubMed PMID: 19876790.

32: Wagner J, von Matt P, Sedrani R, Albert R, Cooke N, Ehrhardt C, Geiser M, Rummel G, Stark W, Strauss A, Cowan-Jacob SW, Beerli C, Weckbecker G, Evenou JP, Zenke G, Cottens S. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. J Med Chem. 2009 Oct 22;52(20):6193-6. PubMed PMID: 19827831.

33: Kovarik JM, Huang HL, Slade A, Sfikas N, Chandler PA. The effect on sotrastaurin pharmacokinetics of strong CYP3A inhibition by ketoconazole. Br J Clin Pharmacol. 2009 Sep;68(3):381-5. PubMed PMID: 19740395; PubMed Central PMCID: PMC2766477.

34: Evenou JP, Wagner J, Zenke G, Brinkmann V, Wagner K, Kovarik J, Welzenbach KA, Weitz-Schmidt G, Guntermann C, Towbin H, Cottens S, Kaminski S, Letschka T, Lutz-Nicoladoni C, Gruber T, Hermann-Kleiter N, Thuille N, Baier G. The potent protein kinase C-selective inhibitor AEB071 (sotrastaurin) represents a new class of immunosuppressive agents affecting early T-cell activation. J Pharmacol Exp Ther. 2009 Sep;330(3):792-801. Epub 2009 Jun 2. PubMed PMID: 19491325.

35: Vincenti F, Kirk AD. What's next in the pipeline. Am J Transplant. 2008 Oct;8(10):1972-81. Review. PubMed PMID: 18828764.

36: Skvara H, Dawid M, Kleyn E, Wolff B, Meingassner JG, Knight H, Dumortier T, Kopp T, Fallahi N, Stary G, Burkhart C, Grenet O, Wagner J, Hijazi Y, Morris RE, McGeown C, Rordorf C, Griffiths CE, Stingl G, Jung T. The PKC inhibitor AEB071 may be a therapeutic option for psoriasis. J Clin Invest. 2008 Sep;118(9):3151-9. PubMed PMID: 18688284; PubMed Central PMCID: PMC2496962.

37: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.